molecular formula C14H13ClN4O2 B6425347 5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034495-26-4

5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6425347
CAS No.: 2034495-26-4
M. Wt: 304.73 g/mol
InChI Key: UHBNQTMIQXDHDZ-UHFFFAOYSA-N
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Description

5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a pyrrolidine ring linked through an ether bond to a pyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with pyridine-2-carbonyl chloride under basic conditions.

    Coupling with Pyrimidine: The pyrrolidine intermediate is then coupled with 5-chloro-2-hydroxypyrimidine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized to form N-oxides or reduced to modify the electronic properties of the compound.

    Hydrolysis: The ether bond linking the pyrrolidine and pyrimidine rings can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation to N-oxides.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrrolidine ring.

    Hydrolysis Products: Pyrrolidine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can serve as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the chemical industry, this compound could be used in the production of agrochemicals or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrimidine: A simpler analog that lacks the pyrrolidine and pyridine moieties.

    5-chloro-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of the pyrrolidine ether linkage.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring with a chloro substituent and a pyrrolidine ring linked through an ether bond to a pyridine carbonyl group. This unique structure provides distinct chemical properties and potential biological activities not found in simpler analogs.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-10-7-17-14(18-8-10)21-11-4-6-19(9-11)13(20)12-3-1-2-5-16-12/h1-3,5,7-8,11H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBNQTMIQXDHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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